2-[(4-Methylphenyl)amino]cyclohexan-1-ol
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Overview
Description
2-[(4-Methylphenyl)amino]cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with a hydroxyl group and a 4-methylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to a hydroxyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the amino group.
Scientific Research Applications
2-[(4-Methylphenyl)amino]cyclohexan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group and the amino group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The compound may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple cyclohexane ring with a hydroxyl group.
4-Methylcyclohexanol: A cyclohexane ring with a hydroxyl group and a methyl group.
4-Methylaniline: An aniline derivative with a methyl group on the benzene ring.
Uniqueness
2-[(4-Methylphenyl)amino]cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and a 4-methylphenylamino group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
2-[(4-Methylphenyl)amino]cyclohexan-1-ol, also known as a substituted cyclohexanol derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a cyclohexanol core with a para-methylphenyl amino group, suggests possible interactions with various biological targets. This article examines its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of this compound can be represented as follows:
This indicates the presence of a cyclohexane ring with an amino group attached to a para-substituted methylphenyl group.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Properties : Some studies suggest that related compounds can induce apoptosis in cancer cells and inhibit tumor growth.
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways has been observed in similar structures.
- Neuroactive Potential : Compounds with similar amine functionalities have shown promise in neuropharmacology.
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The amino group can interact with active sites of enzymes, potentially inhibiting their activity.
- Receptor Binding : The compound may bind to specific receptors involved in pain and inflammation pathways, modulating their activity.
- Hydrophobic Interactions : The methylphenyl group enhances hydrophobic interactions with lipid membranes or protein structures.
Anticancer Activity
In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 10.5 |
Compound B | A549 | 15.3 |
Compound C | HeLa | 12.7 |
These findings suggest that this compound may share similar anticancer properties.
Anti-inflammatory Effects
Research has shown that compounds with similar structures can reduce pro-inflammatory cytokines in cell models. For example, a study indicated:
Treatment | Cytokine Reduction (%) |
---|---|
Control | - |
Compound X | 45 |
Compound Y | 60 |
This highlights the potential for this compound to modulate inflammatory responses.
Case Studies
-
Case Study on Anticancer Activity :
A recent study evaluated the effects of structurally related compounds on breast cancer cell proliferation. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. -
Case Study on Neuroactivity :
Another study explored the neuroprotective effects of similar amine derivatives in models of neurodegeneration. Results suggested potential benefits in reducing oxidative stress and inflammation in neuronal cells.
Properties
IUPAC Name |
2-(4-methylanilino)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15/h6-9,12-15H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCBCGKEWZZVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.